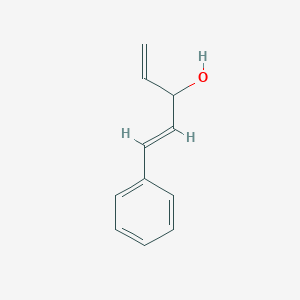

1-Phenylpenta-1,4-dien-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(1E)-1-phenylpenta-1,4-dien-3-ol |

InChI |

InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-9,11-12H,1H2/b9-8+ |

InChI Key |

YITIUMGRXQMJTQ-CMDGGOBGSA-N |

Isomeric SMILES |

C=CC(/C=C/C1=CC=CC=C1)O |

Canonical SMILES |

C=CC(C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Formation of 1 Phenylpenta 1,4 Dien 3 Ol

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Phenylpenta-1,4-dien-3-ol would be expected to show distinct signals for each unique proton in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are outlined in the table below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20-7.40 | Multiplet | |

| Olefinic-H (adjacent to phenyl) | 6.50-6.70 | Doublet | ~16 |

| Olefinic-H (beta to phenyl) | 6.10-6.30 | Doublet of doublets | ~16, ~6 |

| Olefinic-H (terminal) | 5.10-5.30 | Multiplet | |

| Carbinol-H | 4.50-4.70 | Triplet | ~6 |

| Hydroxyl-H | 1.50-3.50 | Broad singlet |

The large coupling constant for the olefinic protons adjacent to the phenyl group is indicative of a trans configuration. The hydroxyl proton's chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. The predicted chemical shifts are presented below.

| Carbon | Predicted Chemical Shift (ppm) |

| Phenyl C (quaternary) | 135-140 |

| Phenyl CH | 125-130 |

| Olefinic CH (adjacent to phenyl) | 130-135 |

| Olefinic CH (beta to phenyl) | 128-132 |

| Carbinol CH | 70-75 |

| Olefinic CH₂ (terminal) | 115-120 |

2D NMR Spectroscopy

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be utilized. A COSY spectrum would reveal the coupling relationships between protons, while an HSQC spectrum would correlate directly bonded proton and carbon atoms.

Infrared Ir Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 1-Phenylpenta-1,4-dien-3-ol is expected to show the following characteristic absorption bands.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Olefinic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C=C (Olefinic) | Stretching | 1600-1680 |

| C-O (Alcohol) | Stretching | 1000-1260 |

| =C-H | Bending (out-of-plane) | 690-900 |

The broadness of the O-H stretching band is a result of hydrogen bonding. The precise positions of the C=C stretching and =C-H bending vibrations would provide further confirmation of the dienol structure.

Ultraviolet Visible Uv Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for those with conjugated systems. The conjugated system in 1-Phenylpenta-1,4-dien-3-ol, which includes the phenyl group and the dienol moiety, is expected to give rise to characteristic UV absorptions.

The primary absorption would be due to π → π* transitions within the conjugated system. It is predicted that the maximum absorption wavelength (λmax) would occur in the range of 250-290 nm. A weaker n → π* transition, originating from the non-bonding electrons of the hydroxyl group, might also be observed at a longer wavelength.

Role of 1 Phenylpenta 1,4 Dien 3 Ol As a Strategic Synthon in Complex Organic Synthesis

Precursor to Advanced Polycyclic and Heterocyclic Scaffolds

The strategic placement of reactive sites in 1-Phenylpenta-1,4-dien-3-ol makes it an ideal precursor for the synthesis of complex polycyclic and heterocyclic systems through cascade reactions. A prime example of this is its utilization in Lewis acid-catalyzed intramolecular interrupted Nazarov cyclizations. This powerful transformation allows for the efficient construction of fused ring systems in a single step.

When derivatives of this compound bearing an aniline moiety are treated with a Lewis acid such as iron(III) bromide (FeBr₃), they can undergo a cascade reaction sequence involving a Nazarov cyclization, nucleophilic amination, and isomerization. This process leads to the formation of substituted cyclopenta[b]indoles, which are core structures in numerous biologically active indole alkaloids and medicinally important compounds. escholarship.org The reaction proceeds with high diastereoselectivity and regioselectivity, offering a streamlined approach to these valuable scaffolds. escholarship.org

The scope of this reaction is broad, tolerating a variety of substituents on both the phenyl ring of the dienol and the aniline moiety. For instance, electron-donating and electron-withdrawing groups on the phenyl ring are well-accommodated, leading to the desired cyclopenta[b]indole products in good yields. escholarship.org

Below is a table summarizing the synthesis of various cyclopenta[b]indoles from substituted this compound precursors.

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | Ts | 6a | 81 |

| 2 | H | Ms | 6b | 75 |

| 3 | H | Bs | 6c | 71 |

| 4 | 5-Me | Ts | 6f | 81 |

| 5 | 5-Cl | Ts | 6g | 72 |

| 6 | 4-Me | Ts | 6i | 79 |

| 7 | 4-OMe | Ts | 6j | 75 |

| 8 | 4-F | Ts | 6k | 83 |

| 9 | 4-Cl | Ts | 6l | 85 |

| 10 | 4-Br | Ts | 6m | 82 |

| 11 | 3-Me | Ts | 6n | 76 |

| 12 | 3-Cl | Ts | 6o | 78 |

| 13 | 2-Me | Ts | 6p | 69 |

| 14 | 2-Cl | Ts | 6q | 73 |

Reaction conditions: 1 (0.2 mmol), FeBr₃ (0.02 mmol), CHCl₃ (2 mL), 25 °C, 10 min. Data sourced from Wang et al. escholarship.org

Building Block in the Total Synthesis of Natural Products and Structurally Complex Molecules

The cyclopenta[b]indole scaffold, readily accessible from this compound derivatives, forms the core of several important natural products. These include the anti-fertility agent yuehchukene and the fischerindoles, a family of indole alkaloids with various biological activities. escholarship.orgwikipedia.org The efficient synthesis of this core structure from a dienol precursor highlights the potential of this compound as a key building block in the total synthesis of these and other structurally related complex molecules. escholarship.org

While a complete total synthesis of a natural product commencing from this compound has not been extensively documented, the synthesis of these crucial core structures demonstrates its strategic importance. The ability to rapidly assemble the complex, fused-ring system of these natural products in a highly selective manner from a relatively simple, acyclic precursor is a significant advantage in synthetic planning. Further elaboration of the synthesized cyclopenta[b]indole core would lead to the final natural product targets.

Intermediate in the Preparation of Advanced Materials (Focus on its role as a monomer or building block, not material properties)

The presence of two reactive vinyl groups in this compound suggests its potential as a monomer or building block in the synthesis of advanced materials. The double bonds can, in principle, participate in polymerization reactions, such as addition polymerization or ring-opening metathesis polymerization (ROMP), to form novel polymers with unique architectures and properties. The phenyl and hydroxyl functionalities could also be leveraged to tune the characteristics of the resulting materials.

However, a review of the current scientific literature indicates that the application of this compound as a monomer for the preparation of advanced materials is not a well-documented area of research. While the polymerization of other divinyl compounds is known, specific studies focusing on this particular dienol are scarce. This represents an underexplored field with potential for future investigation.

Application in Divergent Synthesis and Scaffold Hopping Approaches

Divergent synthesis, a strategy that allows for the creation of multiple, structurally distinct compounds from a common intermediate, is a powerful tool in medicinal chemistry and drug discovery. This compound and its derivatives have been shown to be excellent substrates for such approaches.

The intramolecular interrupted Nazarov cyclization of (E)-3-(2-tosylaminophenyl)-1-methyl-1-phenylpenta-1,4-dien-3-ol provides a compelling example. Under the influence of FeBr₃, this substrate can be selectively guided to form two different complex scaffolds. The reaction can yield the expected cyclopenta[b]indole through the previously described pathway. However, it can also produce a structurally distinct spiro[indene-1,4′-quinoline] via a pathway involving Nazarov cyclization onto the benzene ring followed by an intramolecular hydroamination. escholarship.org

The ability to access two different and complex molecular frameworks from a single precursor by modifying reaction conditions or substrate substitution patterns underscores the value of this compound in divergent synthesis and scaffold hopping endeavors.

Development of Novel Organocatalysts or Ligands Derived from Dienols

The development of new chiral ligands and organocatalysts is crucial for advancing asymmetric synthesis. The structure of this compound, with its stereocenter at the hydroxyl-bearing carbon and its diene functionality, presents an interesting scaffold for the design of novel chiral ligands for transition metal catalysis. The diene moiety could potentially coordinate to a metal center, while the phenyl and hydroxyl groups could be modified to influence the steric and electronic environment of the catalyst, thereby inducing enantioselectivity in chemical transformations.

Despite this potential, the use of this compound as a precursor for the development of organocatalysts or ligands is not a well-established area of research based on available literature. The synthesis of chiral diene ligands from other precursors is a known strategy in asymmetric catalysis, but the specific application of this dienol remains an area open for future exploration.

Structure Reactivity Relationship Studies of 1 Phenylpenta 1,4 Dien 3 Ol Derivatives and Analogues

Systematic Modification of the Phenyl Substituent: Electronic and Steric Effects

The substitution pattern on the phenyl ring of 1-phenylpenta-1,4-dien-3-ol plays a critical role in modulating its reactivity, primarily by altering the electronic properties of the molecule and exerting steric effects. These effects have been particularly well-documented in the context of the Nazarov cyclization, a powerful method for the synthesis of cyclopentenones.

The electronic nature of the substituents on the phenyl ring directly influences the stability of the key pentadienyl cation intermediate formed during the Nazarov cyclization. In a study on the FeBr₃-catalyzed intramolecular interrupted Nazarov cyclization of various this compound derivatives, it was observed that the reaction tolerates a range of substituents on the phenyl ring, including both electron-donating and electron-withdrawing groups. nih.gov

Electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), on the phenyl ring enhance the stability of the pentadienyl cation intermediate. This stabilization can facilitate the initial ionization of the alcohol and the subsequent electrocyclization. Conversely, electron-withdrawing groups, such as fluoro (-F), chloro (-Cl), and bromo (-Br), can destabilize the cation, potentially slowing down the reaction. However, the reaction still proceeds in good yields for these substituted derivatives, indicating the robustness of the catalytic system. nih.gov

Steric effects from bulky substituents on the phenyl ring can also influence the reaction rate and, in some cases, the stereochemical outcome. While the aforementioned study on Nazarov cyclization did not systematically investigate bulky substituents, it is well-established in related systems that large groups can hinder the approach of reagents and influence the preferred conformation of the molecule in the transition state. dntb.gov.ua

The following table summarizes the yields of cyclopenta[b]indole products from the Nazarov cyclization of various this compound derivatives with different substituents on the phenyl ring, as reported in a study by Wang et al. nih.gov

| Substituent on Phenyl Ring (R) | Product Yield (%) |

|---|---|

| H | 75 |

| 4-Me | 78 |

| 4-OMe | 72 |

| 4-F | 76 |

| 4-Cl | 81 |

| 4-Br | 79 |

| 3-Me | 73 |

| 2-Me | 70 |

| 2-Cl | 65 |

Investigation of Dienyl Chain Modifications: Alkyl Substitution and Heteroatom Incorporation

Modification of the dienyl chain of this compound offers another avenue to tune its reactivity. The introduction of alkyl groups or the incorporation of heteroatoms can lead to significant changes in reaction pathways and product selectivity.

Alkyl Substitution: The placement of alkyl substituents on the dienyl chain can influence the stability of the pentadienyl cation intermediate and direct the regioselectivity of subsequent reactions. For instance, in the Nazarov cyclization, an alkyl group on the dienyl chain can stabilize the developing positive charge through hyperconjugation. The position of the alkyl group is crucial in determining the regiochemical outcome of the cyclization, as it can influence which of the two double bonds participates in the ring closure. While specific studies on alkyl-substituted this compound are limited, research on related divinyl ketones has shown that alkyl groups can direct the formation of specific cyclopentenone isomers.

Heteroatom Incorporation: The incorporation of heteroatoms such as oxygen, nitrogen, or sulfur into the dienyl chain can dramatically alter the electronic properties and reactivity of the molecule. For example, replacing a carbon atom with a nitrogen or oxygen atom can introduce a lone pair of electrons that can participate in resonance, thereby stabilizing charged intermediates. This can also open up new reaction pathways, such as intramolecular trapping of cationic intermediates by the heteroatom. While specific examples for this compound are not extensively documented, the synthesis of various derivatives of the related 1,4-pentadien-3-one scaffold with heterocyclic moieties demonstrates the feasibility and synthetic utility of such modifications. escholarship.orgresearchgate.netelsevierpure.com These studies often focus on the biological activities of the resulting compounds rather than a systematic investigation of their reaction mechanisms.

Stereoisomeric and Enantiomeric Analogues: Impact on Reactivity and Selectivity

The central carbon bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The stereochemistry of this center can have a profound impact on the reactivity and selectivity of reactions, particularly those that are stereospecific or stereoselective.

The synthesis of enantiomerically pure or enriched this compound and its analogues is a significant challenge and an active area of research. Asymmetric synthesis strategies, often employing chiral catalysts or auxiliaries, are required to control the absolute stereochemistry of the carbinol center. The importance of stereochemistry is well-recognized in medicinal chemistry, where different enantiomers of a drug can exhibit vastly different biological activities. masterorganicchemistry.combeilstein-journals.org

In the context of reactivity, the stereochemistry of the starting dienol can influence the stereochemical outcome of the product. For instance, in a stereospecific reaction, a specific stereoisomer of the reactant will lead to a specific stereoisomer of the product. masterorganicchemistry.com In stereoselective reactions, one stereoisomer of the product is preferentially formed, and the degree of selectivity can be influenced by the stereochemistry of the starting material.

For reactions proceeding through chiral intermediates, the stereochemistry of the starting material can dictate the preferred conformation of the intermediate, thereby influencing the facial selectivity of subsequent bond-forming steps. While detailed studies on the impact of the stereochemistry of this compound on its reactivity are not abundant, the principles of asymmetric catalysis and stereocontrolled reactions are well-established and would undoubtedly apply to this system. The development of enantioselective variants of reactions involving divinyl carbinols is an ongoing endeavor in organic synthesis. organic-chemistry.org

Conformationally Restricted Dienol Systems and their Unique Reactivity Profiles

Incorporating the dienol system of this compound into a cyclic framework creates conformationally restricted analogues with unique reactivity profiles. By limiting the rotational freedom of the dienyl chain, these cyclic systems can enforce specific conformations that may be more or less favorable for certain reactions.

For pericyclic reactions like the Nazarov cyclization, the ability of the dienyl system to adopt a U-shaped (s-cis, s-cis) conformation is crucial for the 4π-electrocyclization to occur. In an acyclic system, there is a low energy barrier to rotation around the single bonds of the dienyl chain. However, in a cyclic analogue, the ring structure can lock the diene in a specific conformation.

If the cyclic system holds the diene in a conformation that is close to the required geometry for the transition state of a reaction, the reaction rate can be significantly accelerated. Conversely, if the ring constrains the diene in a conformation that is far from the ideal transition state geometry, the reaction may be slowed down or even completely inhibited.

While specific studies on conformationally restricted analogues of this compound are not widely reported, the synthesis and reactivity of cyclic analogues of the related 1,5-diphenyl-1,4-pentadiene-3-one have been investigated in the context of their antioxidant activity. chemrxiv.org The principles of conformational control on reactivity are fundamental in organic chemistry, and their application to dienol systems would provide valuable insights into reaction mechanisms and opportunities for controlling reaction outcomes.

Quantitative Structure-Reactivity Relationships (QSRR) in Dienol Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their reactivity in a particular chemical transformation. mdpi.com For this compound derivatives, QSRR models could be developed to predict their reactivity in reactions such as the Nazarov cyclization.

The development of a QSRR model typically involves several steps:

Data Set Selection: A series of this compound derivatives with systematic variations in their structure (e.g., different substituents on the phenyl ring or dienyl chain) is synthesized.

Reactivity Measurement: The reaction rates or yields for a specific transformation (e.g., Nazarov cyclization) are experimentally determined for each compound in the series.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include electronic descriptors (e.g., Hammett constants, calculated atomic charges), steric descriptors (e.g., Taft steric parameters, molecular volume), and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the molecular descriptors to the observed reactivity.

Model Validation: The predictive power of the QSRR model is assessed using statistical validation techniques.

While a specific QSRR study for this compound is not found in the reviewed literature, a three-dimensional QSAR (3D-QSAR) study has been conducted on the antiviral activity of 1,4-pentadien-3-one derivatives. researchgate.net This study revealed that appropriate compact electron-withdrawing and hydrophobic groups on the benzene ring could enhance antiviral activity, providing important structural insights for the design of new derivatives. researchgate.net A similar approach could be applied to model the chemical reactivity of this compound derivatives, providing a predictive tool for designing substrates with desired reactivity profiles.

The following table lists some common molecular descriptors that could be used in a QSRR study of this compound derivatives.

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Describes the electron-donating or -withdrawing nature of substituents and the electronic environment of the molecule. |

| Steric | Taft steric parameter (Es), Molar refractivity, van der Waals volume | Quantifies the size and shape of substituents and their impact on steric hindrance. |

| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of the molecular structure. |

| Quantum Chemical | Atomic charges, Bond orders, Solvation energy | Provides detailed information about the electronic structure and properties of the molecule. |

Future Research Directions and Emerging Trends in Dienol Chemistry with Focus on 1 Phenylpenta 1,4 Dien 3 Ol

Development of Novel Catalytic Systems for Stereoselective Transformations

The stereochemistry of a molecule is crucial as it dictates its biological and physical properties. mdpi.com Consequently, the development of stereoselective methods for the synthesis of dienols and their subsequent transformations is a primary research focus.

Future research will likely concentrate on the design and application of novel catalytic systems that can control the stereochemical outcome of reactions involving dienols. This includes the development of:

Chiral Brønsted Acids and Lewis Acids: These catalysts can activate the dienol or the reacting partner, creating a chiral environment that directs the formation of one stereoisomer over another. escholarship.org For instance, the use of chiral phosphoric acids has shown promise in asymmetric allylboration reactions to produce chiral diols. nih.gov

Transition-Metal Catalysts: Transition metals like palladium, nickel, and iridium are known to catalyze a wide range of transformations. mdpi.comchinesechemsoc.org Future work will likely involve the development of new chiral ligands for these metals to achieve high levels of enantioselectivity and diastereoselectivity in reactions such as allylic amination and cross-coupling. mdpi.comsmolecule.com

Organocatalysts: Small organic molecules that can act as catalysts have gained significant attention. researchgate.net Research into bifunctional organocatalysts, which possess both a basic and an acidic site, could lead to novel stereoselective transformations of dienols.

A key challenge in this area is the development of catalysts that are not only highly selective but also robust, recyclable, and environmentally benign. mdpi.com

Exploration of Unconventional Activation Modes and Reaction Pathways

Moving beyond traditional thermal activation, researchers are exploring unconventional methods to activate dienols and unlock new reaction pathways.

Photoredox Catalysis: This approach uses light energy to initiate chemical reactions, often under mild conditions. acs.org The application of photoredox catalysis to dienol chemistry could enable previously inaccessible transformations and provide new avenues for the synthesis of complex molecules.

Electrochemistry: Electrochemical methods offer a "green" alternative to traditional reagents for oxidation and reduction reactions. The electrochemical activation of dienols could lead to novel C-C and C-heteroatom bond formations.

Dual Catalysis: Combining two different types of catalysts, such as a transition metal and an organocatalyst, can enable synergistic activation modes. This approach has the potential to achieve transformations that are not possible with either catalyst alone. For example, a combination of nickel and a Brønsted acid has been used for the redox-neutral coupling of 1,3-dienes and aldehydes to synthesize dienols. chinesechemsoc.org

The exploration of these unconventional activation modes will not only expand the synthetic utility of dienols like 1-phenylpenta-1,4-dien-3-ol but also contribute to the development of more sustainable chemical processes.

Integration with Continuous Flow Chemistry and Automation for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. rsc.orgflinders.edu.au

The integration of dienol synthesis and transformations into continuous flow systems is an emerging trend. lboro.ac.ukgoogle.com This approach could enable:

Scalable production: Continuous flow reactors can be operated for extended periods, allowing for the production of large quantities of dienol-derived products.

Reaction optimization: The precise control over reaction parameters in flow systems facilitates rapid optimization of reaction conditions.

Telescoped reactions: Multiple reaction steps can be performed in a continuous sequence without the need for isolation and purification of intermediates, leading to more efficient and streamlined synthetic processes. nih.gov

The development of robust and efficient continuous flow methods for the synthesis and functionalization of this compound will be crucial for its potential application in the pharmaceutical and materials industries.

Advanced Machine Learning and AI Applications in Dienol Synthesis and Reactivity Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemical research. researchgate.netvapourtec.comnih.gov These technologies can be applied to various aspects of dienol chemistry, including:

Reaction Prediction and Optimization: ML models can be trained on large datasets of chemical reactions to predict the outcome of new reactions and to identify optimal reaction conditions, thereby reducing the need for extensive experimental screening. vapourtec.commdpi.com

Retrosynthetic Analysis: AI algorithms can be used to devise synthetic routes to complex target molecules, potentially identifying novel and more efficient pathways involving dienol intermediates.

De Novo Design: ML can be used to design new dienol-based molecules with desired properties, such as specific biological activities or material characteristics.

By analyzing vast amounts of data, ML can uncover hidden patterns and relationships in chemical reactivity, guiding the design of new experiments and accelerating the discovery of novel transformations. vapourtec.com The application of these computational tools to the chemistry of this compound could lead to the discovery of new reactions and applications.

Expanding the Scope of Synthetic Applications for Complex Molecular Architectures

Dienols are versatile intermediates that can be used to construct a wide variety of complex molecular architectures. numberanalytics.com Future research will continue to explore the application of dienols like this compound in the synthesis of:

Natural Products: Many natural products with important biological activities contain dienol or related structural motifs. ontosight.ai The development of efficient and stereoselective methods for dienol synthesis and functionalization will be crucial for the total synthesis of these complex molecules.

Bioactive Molecules: Derivatives of this compound have shown potential as antiviral agents. smolecule.comsmolecule.com Further exploration of its reactivity could lead to the discovery of new compounds with a range of biological activities.

Functional Materials: The conjugated diene system in this compound makes it a potential precursor for the synthesis of polymers and other functional materials. smolecule.com

A significant area of focus is the Nazarov cyclization, an electrocyclic reaction of divinyl ketones, which can be accessed from dienols like this compound through oxidation. This reaction is a powerful tool for the construction of cyclopentenone rings, which are present in many natural products and biologically active compounds. smolecule.comescholarship.org Recent research has focused on developing Lewis acid-catalyzed cascade reactions based on the Nazarov cyclization of 1,4-pentadien-3-ols to synthesize complex heterocyclic scaffolds such as cyclopenta[b]indoles. escholarship.org

The continued exploration of the rich chemistry of dienols, coupled with the adoption of new technologies and methodologies, promises to open up new frontiers in organic synthesis and lead to the development of novel molecules with important applications in medicine, agriculture, and materials science.

Q & A

Q. Q1. What are the most reliable synthetic routes to prepare (E)-1-phenylpenta-1,4-dien-3-ol, and how are intermediates characterized?

The compound is typically synthesized via vinyl Grignard addition to α,β-unsaturated aldehydes. For example, reacting (E)-3-phenyl-2-propenal with vinylmagnesium bromide in anhydrous THF yields (E)-1-phenylpenta-1,4-dien-3-ol with 85% efficiency. Key intermediates are purified via flash chromatography (hexane/EtOAc mixtures) and characterized using - and -NMR. Distinctive NMR signals include olefinic protons at δ 6.30–6.64 ppm (J = 16.1 Hz, trans coupling) and hydroxyl protons at δ 1.82 ppm .

Q. Q2. How is 1-phenylpenta-1,4-dien-3-ol utilized in Nazarov cyclization, and what solvents optimize yield?

In Nazarov cyclization, FeBr (30 mol%) in CHCl at 50°C provides optimal yields (75%) for forming cyclopenta[b]indoles. Polar solvents like THF or MeCN favor competing allylic amination pathways, generating by-products such as 1,2-dihydroquinolines. Solvent polarity and catalyst loading critically influence reaction selectivity .

Q. Q3. What spectroscopic techniques confirm the structure of this compound derivatives?

-NMR (400 MHz, CDCl) resolves olefinic protons (δ 5.23–6.64 ppm) and aryl protons (δ 7.21–7.39 ppm). -NMR identifies carbonyl carbons (δ 120–140 ppm) and hydroxyl-bearing carbons (δ 70–75 ppm). X-ray crystallography validates stereochemistry in cyclized products (e.g., CCDC 1414065) .

Advanced Research Questions

Q. Q4. How does catalyst choice alter reaction pathways in Nazarov cyclization of 1,4-pentadien-3-ols?

FeBr promotes Nazarov cyclization via pentadienyl cation intermediates, while AuCl or HBr diverts the pathway to allylic amination. For example, FeBr in CHCl yields cyclopenta[b]indoles (75%), whereas AuCl produces 1,2-dihydroquinolines exclusively. Mechanistic studies suggest Brønsted acidity and Lewis acid strength dictate intermediate stabilization .

Q. Q5. How can contradictory data in reaction optimization be resolved?

Contradictions arise from solvent polarity, catalyst loading, or substrate steric effects. For example, reducing FeBr loading from 30 mol% to 5 mol% decreases cyclization yield (75% → 45%) while increasing by-product formation. Systematic variation of parameters (e.g., solvent screening, kinetic studies) and computational modeling (DFT) help identify optimal conditions .

Q. Q6. What strategies mitigate by-product formation during functionalization of this compound?

By-products like 1,2-dihydroquinolines arise from competing nucleophilic attack on pentadienyl cations. Strategies include:

Q. Q7. How does stereoelectronic control influence sigmatropic rearrangements of allylic carbamates derived from this compound?

Sigmatropic shifts (e.g., 1,3-dioxa-[3,3] rearrangements) are governed by orbital alignment. Substituents on the carbamate group (e.g., electron-donating vs. withdrawing) modulate transition-state energy. For example, methoxy groups enhance rearrangement rates by stabilizing partial positive charges via resonance .

Data Management and Reproducibility

Q. Q8. How can researchers address anomalies in NMR data across synthetic batches?

Batch-dependent anomalies (e.g., shifting δ values) may stem from residual solvents, diastereomerism, or moisture. Solutions include:

- Drying samples rigorously (MgSO, molecular sieves).

- Recording -NMR in deuterated solvents with internal standards (TMS).

- Comparing data with published spectra (e.g., JOC 2012, 77:8615) .

Q. Q9. What open-data practices ensure transparency in reporting synthetic yields?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.